molecular formula C17H16N2O B188340 3-benzyl-2-ethylquinazolin-4(3H)-one CAS No. 297762-56-2

3-benzyl-2-ethylquinazolin-4(3H)-one

Cat. No. B188340
Key on ui cas rn: 297762-56-2
M. Wt: 264.32 g/mol
InChI Key: NARRNFVSQSGDNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07053216B2

Procedure details

2-Ethyl-3-benzyl-quinazolin-4-one is prepared following the procedure set forth in part (A) above, but substituting N-benzyl-2-(propanoylamino)-benzamide for N-(1-benzoylethyl)-2-(formylamino)-benzamide (“Compound E”). Compound E is brominated by heating in acetic acid with bromine to provide 2-(1-bromoethyl)-3-benzyl-quinazolin-4-one (“Compound F”). Compound F is treated with 4-methoxy-aniline in triethylamine to provide 2-(1-(4-methoxyphenylamino)ethyl)-3-benzyl-quinazolin-4-one (“Compound G”). Compound G is then acylated with benzoyl chloride to provide 2-(1-(N-benzoyl-N-(4-methoxyphenyl)-aminoethyl)-3-benzyl-quinazolin-4-one.
[Compound]
Name
( A )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N-(1-benzoylethyl)-2-(formylamino)-benzamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Compound E
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Compound E
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([CH:9]([NH:11][C:12](=[O:22])[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1[NH:19][CH:20]=O)C)(=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4]C=1.[Br:23]Br.[C:25](O)(=O)[CH3:26]>>[CH2:25]([C:20]1[N:11]([CH2:9][C:1]2[CH:2]=[CH:7][CH:6]=[CH:5][CH:4]=2)[C:12](=[O:22])[C:13]2[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=2)[N:19]=1)[CH3:26].[Br:23][CH:25]([C:20]1[N:11]([CH2:9][C:1]2[CH:2]=[CH:7][CH:6]=[CH:5][CH:4]=2)[C:12](=[O:22])[C:13]2[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=2)[N:19]=1)[CH3:26]

Inputs

Step One
Name
( A )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
N-(1-benzoylethyl)-2-(formylamino)-benzamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)C(C)NC(C1=C(C=CC=C1)NC=O)=O
Step Three
Name
Compound E
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)C(C)NC(C1=C(C=CC=C1)NC=O)=O
Step Four
Name
Compound E
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)C(C)NC(C1=C(C=CC=C1)NC=O)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=NC2=CC=CC=C2C(N1CC1=CC=CC=C1)=O
Name
Type
product
Smiles
BrC(C)C1=NC2=CC=CC=C2C(N1CC1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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